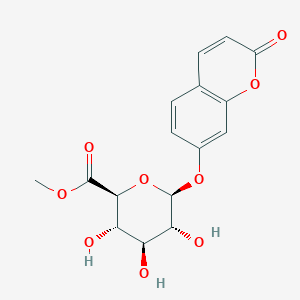

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate

Description

Key Enzymatic Steps

PCS from Aloe arborescens exemplifies this process:

- Starter Substrate Selection : PCS preferentially accepts malonyl-CoA over acetyl-CoA, though the latter can initiate synthesis at reduced efficiency.

- Chain Elongation : Five malonyl-CoA units undergo sequential decarboxylation and condensation, forming a linear poly-β-keto intermediate.

- Cyclization : Spontaneous or enzyme-assisted Michael addition closes the pyrone ring, yielding 5,7-dihydroxy-2-methylchromone.

Table 1: Enzymatic Steps in Pentaketide Chromone Biosynthesis

| Enzyme | Substrates | Product | Reference |

|---|---|---|---|

| Pentaketide PCS | 5 × Malonyl-CoA | 5,7-Dihydroxy-2-methylchromone |

Crystallographic studies of A. arborescens PCS (PDB: 2D5Q) reveal a conserved Cys-His-Asn catalytic triad and a substrate-binding cavity enlarged by Met207, Leu256, and Val338 substitutions compared to chalcone synthases. These structural modifications enable accommodation of longer polyketide chains.

Properties

Molecular Formula |

C16H16O9 |

|---|---|

Molecular Weight |

352.29 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m0/s1 |

InChI Key |

NLCKRAQRRCQKMC-JHZZJYKESA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include a chromone derivative and a sugar molecule.

Glycosylation Reaction: The chromone derivative is subjected to a glycosylation reaction with the sugar molecule under acidic or basic conditions to form the glycosidic bond.

Protection and Deprotection: Protective groups are often used to protect the hydroxyl groups of the sugar molecule during the glycosylation reaction. These protective groups are subsequently removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

| Reaction Type | Conditions | Product |

|---|---|---|

| Saponification | NaOH/H₂O, reflux | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

| Acidic hydrolysis | HCl (aq.), heat | Same as above |

-

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while acid conditions protonate the ester oxygen, facilitating water attack .

Oxidation of Hydroxyl Groups

The compound’s three hydroxyl groups (positions 3, 4, 5) exhibit varying susceptibility to oxidation depending on steric and electronic factors.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (strong) | Acidic, heat | Ketone formation at primary hydroxyl sites |

| NaIO₄ (selective) | Aqueous, room temp | Cleavage of vicinal diols (if present) |

-

Stereochemical Impact : Oxidation preserves the stereochemistry of the oxane ring but may alter chromone reactivity .

Chromone Keto Group Reactivity

The 2-oxo group in the chromone moiety participates in nucleophilic additions and redox reactions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic addition | Grignard reagents (RMgX) | Addition at C-2, forming tertiary alcohol |

| Reduction | NaBH₄, MeOH | Conversion to 2-hydroxy chromene derivative |

-

Biological Relevance : Such transformations mimic metabolic pathways observed in flavonoid derivatives .

Glycosidic Bond Modifications

The glycosidic bond (oxyoxane linkage) is susceptible to enzymatic or acidic hydrolysis, cleaving the chromone from the carbohydrate moiety.

| Cleavage Method | Conditions | Products |

|---|---|---|

| Acid hydrolysis | H₂SO₄ (dilute), heat | Chromone aglycone + methyl oxane-2-carboxylate derivative |

| Enzymatic cleavage | β-Glucosidase, pH 6–7 | Same as above |

-

Structural Analogs : Similar reactivity is observed in Hispidulin 7-glucuronide (PubChem CID 5318059) .

Protection/Deprotection of Hydroxyl Groups

Selective protection of hydroxyl groups enables targeted functionalization.

| Protecting Group | Reagents | Application Example |

|---|---|---|

| Acetylation | Ac₂O, pyridine | Tri-O-acetyl derivative for solubility modulation |

| Silylation | TBDMSCl, imidazole | Temporary protection during synthetic steps |

Comparative Reactivity with Analogous Compounds

The compound’s unique stereochemistry differentiates it from structurally related molecules:

Analytical Characterization

Reaction products are typically characterized using:

Scientific Research Applications

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs differ in three domains: (1) substituents on the coumarin ring, (2) modifications to the glucuronic acid moiety, and (3) esterification patterns. Below is a detailed analysis of these variations and their implications.

Table 1: Structural Comparison of Key Compounds

Coumarin Substituents

- Target Compound : The absence of substituents on the coumarin ring (except 2-oxo) results in moderate hydrophilicity (logP ~0.5) and strong fluorescence, making it a probe for enzymatic assays .

- 4-Trifluoromethyl Derivative () : The electron-withdrawing CF₃ group stabilizes the coumarin ring, red-shifting fluorescence emission. The potassium salt form improves aqueous solubility (~452 g/mol), favoring renal excretion .

- Dihydrochromen Derivative () : Hydrogenation of the coumarin ring reduces conjugation, diminishing fluorescence but improving metabolic stability .

Sugar Modifications

- Acetylated Derivatives () : Acetylation of hydroxyl groups on the glucuronic acid (e.g., methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate) increases lipophilicity, enhancing membrane permeability and acting as prodrugs .

- Bromo Substitution () : Bromine introduces a leaving group, enabling further synthetic modifications such as nucleophilic substitution reactions .

Ester Groups

- Methyl Ester (Target Compound) : The methyl ester balances lipophilicity for cellular uptake, though it is less stable to hydrolysis than carboxylate salts.

- Carboxylic Acid Forms () : These are more polar and ionized at physiological pH, favoring rapid excretion but limiting tissue penetration .

Biological Activity

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound known for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C22H20O11 |

| Molecular Weight | 460.39 g/mol |

| CAS Number | 53538-13-9 |

The structure includes multiple hydroxyl groups and a chromene moiety, which are critical for its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells. A study involving various assays demonstrated that this compound effectively scavenges free radicals and inhibits lipid peroxidation .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been tested against various enzymes involved in metabolic pathways. For instance:

| Enzyme | Inhibition Activity |

|---|---|

| Alpha-glucosidase | Strong Inhibition |

| Lipoxygenase | Moderate Inhibition |

| Cyclooxygenase | Weak Inhibition |

These findings suggest potential applications in managing conditions like diabetes and inflammation .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This suggests potential use in developing natural antimicrobial agents .

Case Studies

A notable case study investigated the effects of this compound in a model of diabetes-induced oxidative stress. Mice treated with this compound showed reduced blood glucose levels and improved antioxidant status compared to untreated controls. Histological analysis revealed less tissue damage in the liver and pancreas .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption and distribution of this compound:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | 74.83% |

| Caco-2 permeability | 89.51% |

| Blood-Brain Barrier permeability | 87.50% |

These metrics suggest favorable bioavailability and potential central nervous system activity .

Q & A

Structural Elucidation and Characterization

Basic: What methods are recommended for confirming the stereochemical configuration and structural integrity of this compound? Answer:

- X-ray crystallography is the gold standard for resolving stereochemistry, particularly for complex glycosides. For example, studies on Camellianin A (a structurally related chromone glycoside) used single-crystal X-ray diffraction to confirm the absolute configuration of sugar moieties and chromone linkages .

- NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) is critical for verifying connectivity. The anomeric proton signal (δ ~4.8–5.5 ppm) and coupling constants (e.g., > 3.5 Hz for β-linkages) help distinguish glycosidic bonds .

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, especially for derivatives with labile functional groups (e.g., acetylated intermediates) .

Advanced: How can conflicting NMR data arising from dynamic conformational changes in the oxane ring be resolved? Answer:

- Use variable-temperature NMR to observe coalescence of proton signals, which indicates conformational exchange. For instance, temperature-dependent studies on similar oxane derivatives revealed chair-to-boat transitions at ~240 K .

- Molecular dynamics simulations (e.g., Gaussian or AMBER) can model ring puckering and predict NOE correlations, cross-validating experimental data .

Synthetic Methodology

Basic: What are the key challenges in synthesizing this compound, and how are they addressed? Answer:

- Regioselective glycosylation : The 7-hydroxy group of the 2-oxochromene must be selectively activated. Strategies include using trichloroacetimidate donors under mild acid catalysis (e.g., TMSOTf) to minimize side reactions .

- Hydroxyl protection : Benzoyl or acetyl groups are commonly employed to protect sugar hydroxyls during coupling. For example, benzoylation of the oxane ring’s 3,4,5-trihydroxy groups prevents undesired β-elimination .

Advanced: How can stereochemical drift during glycosylation be minimized in large-scale synthesis? Answer:

- Low-temperature kinetic control (−40°C) slows down anomerization, favoring the desired α- or β-anomer.

- Orthogonal protecting groups (e.g., TBDMS for primary hydroxyls, Bn for secondary) allow stepwise deprotection, reducing steric hindrance during coupling .

Bioactivity Evaluation

Basic: What in vitro assays are suitable for screening this compound’s bioactivity? Answer:

- Enzyme inhibition assays : Test against α-glucosidase or xanthine oxidase, given structural similarity to flavonoid glycosides with known inhibitory activity .

- Antioxidant assays : Use DPPH or ABTS radical scavenging models, with quercetin as a positive control .

Advanced: How can contradictory bioactivity results between studies be reconciled? Answer:

- Orthogonal validation : Combine cell-based assays (e.g., ROS detection in HepG2 cells) with in silico docking (AutoDock Vina) to confirm target engagement .

- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., aglycone formation) that may confound activity measurements .

Stability and Degradation

Basic: What storage conditions are optimal for preventing hydrolysis of the methyl ester and glycosidic bonds? Answer:

- Store at −20°C under inert gas (argon) in amber vials to block light-induced degradation.

- Use desiccants (silica gel) in sealed containers to minimize moisture, as hydrolytic cleavage of the ester occurs at >60% relative humidity .

Advanced: How can degradation pathways be characterized under accelerated stability conditions? Answer:

- Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, then analyze via HPLC-MS to identify breakdown products (e.g., free chromone acid or sugar fragments) .

- Isotope labeling : Synthesize -labeled methyl esters to trace hydrolysis kinetics using NMR .

Analytical Method Development

Basic: Which hyphenated techniques are recommended for purity analysis? Answer:

- UHPLC-QTOF-MS : Provides high-resolution separation and mass accuracy (<2 ppm) for detecting trace impurities (e.g., residual benzoyl protecting groups) .

- HPLC-ELSD (evaporative light scattering detection) is ideal for non-UV-active sugar derivatives .

Advanced: How can computational tools enhance NMR assignments for complex mixtures? Answer:

- Machine learning algorithms (e.g., ACD/Labs NMR Predictor) predict chemical shifts with <1 ppm error, aiding in signal assignment for overlapping peaks .

Interdisciplinary Applications

Basic: What disease models are relevant for studying this compound’s therapeutic potential? Answer:

- Type 2 diabetes : Evaluate insulin sensitization in db/db mice, leveraging the compound’s structural similarity to SGLT2 inhibitors .

- Neuroinflammation : Test in microglial BV-2 cells stimulated with LPS, monitoring TNF-α suppression .

Advanced: How can computational chemistry guide derivative design for improved pharmacokinetics? Answer:

- QSAR modeling : Correlate logP and polar surface area with Caco-2 permeability data to optimize bioavailability .

- Molecular docking : Screen virtual libraries against COX-2 or NF-κB targets to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.